1-((2-(Trimethylsilyl)ethoxy)carbonyl)azetidine-3-carboxylic acid
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Overview
Description
1-((2-(Trimethylsilyl)ethoxy)carbonyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)azetidine-3-carboxylic acid typically involves the use of azetidine as a starting material. The preparation process can be divided into several steps:
Protection of the Azetidine Nitrogen: The nitrogen atom of azetidine is protected using a trimethylsilyl group. This is achieved by reacting azetidine with trimethylsilyl chloride in the presence of a base such as triethylamine.
Introduction of the Ethoxycarbonyl Group: The protected azetidine is then reacted with ethyl chloroformate to introduce the ethoxycarbonyl group.
Carboxylation: The final step involves the carboxylation of the azetidine ring to form the carboxylic acid derivative.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-((2-(Trimethylsilyl)ethoxy)carbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)carbonyl)azetidine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Materials Science: It is employed in the synthesis of polymers and materials with unique properties, such as antimicrobial coatings and non-viral gene transfection agents.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)azetidine-3-carboxylic acid involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)carbonyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: This compound is structurally similar but lacks the trimethylsilyl and ethoxycarbonyl groups, resulting in different reactivity and applications.
N-Boc-azetidine-3-carboxylic acid: This derivative has a tert-butoxycarbonyl (Boc) protecting group instead of the trimethylsilyl group, leading to variations in its chemical behavior and use in synthesis.
Properties
IUPAC Name |
1-(2-trimethylsilylethoxycarbonyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4Si/c1-16(2,3)5-4-15-10(14)11-6-8(7-11)9(12)13/h8H,4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSZHCQTRLSWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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